Achieve reliable regioselectivity in pharmaceutical and agrochemical synthesis with this specific 3,4-dihalo building block.
Consistent quality for R&D and scale-up.
3-Chloro-4-fluorophenol (CAS: 2613-23-2) is a di-halogenated aromatic compound essential for synthesizing complex organic molecules. It primarily serves as a high-purity precursor in the production of specialized agrochemicals, pharmaceuticals, and other fine chemicals where the specific electronic and steric properties conferred by the 3-chloro and 4-fluoro substitution pattern are critical for reaction outcomes and final product performance. [REFS-1, REFS-2] Its utility is defined by the precise arrangement of its functional groups, which dictates reactivity and is not easily replicated by simpler phenols or isomers.
Substituting 3-Chloro-4-fluorophenol with positional isomers (e.g., 2-chloro-4-fluorophenol), or simpler analogs (e.g., 4-fluorophenol or 3-chlorophenol) is often unviable. The specific 3,4-dihalo arrangement provides a unique combination of inductive electron withdrawal and steric hindrance that precisely controls regioselectivity in subsequent reactions, such as nucleophilic aromatic substitution or etherification. [1] Using an incorrect isomer can lead to the formation of undesired byproducts, significantly lower yields, or complete failure to produce the target molecule, making this compound non-interchangeable for many established synthesis protocols.
3-Chloro-4-fluorophenol is a documented precursor for creating substituted diphenyl ethers, a core structure in many bioactive molecules. For example, it is used to prepare 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether, a key step in synthesizing certain flavone and xanthone derivatives. Attempting this synthesis with a different isomer, such as 4-chloro-3-fluorophenol, would result in a structurally distinct final product with different biological properties, demonstrating the non-interchangeability of these precursors.
| Evidence Dimension | Precursor for specific target molecule |
| Target Compound Data | Used to prepare 3-chloro-4-fluoro-2′-methoxycarbonyldiphenyl ether. |
| Comparator Or Baseline | 4-Chloro-3-fluorophenol, which would yield a different, undesired regioisomer. |
| Quantified Difference | Qualitative but absolute: leads to the correct vs. incorrect final molecular structure. |
| Conditions | Synthesis of flavone and xanthone derivatives via diphenyl ether intermediates. |
For multi-step syntheses of high-value compounds, using the exact, specified precursor is critical to avoid costly failures and ensure the final product meets structural and activity specifications.
The acidity of a phenol is critical for controlling reaction rates in base-catalyzed processes. While direct experimental pKa data for 3-chloro-4-fluorophenol is scarce, comparisons with related compounds show the significant impact of halogen positioning. In DMSO, the pKa of 3-chlorophenol is 15.83, while 3-fluorophenol is 15.88, indicating their similar electron-withdrawing strength at the meta position. [1] In contrast, 4-fluorophenol has a pKa of 9.89 in water. [2] The combined inductive effects of both chlorine at the 3-position and fluorine at the 4-position give 3-chloro-4-fluorophenol a distinct acidity profile compared to mono-substituted or differently substituted dihalophenols, ensuring predictable deprotonation and reactivity.
| Evidence Dimension | Acidity (pKa) |
| Target Compound Data | Predicted to have a pKa influenced by both 3-Cl and 4-F substituents. |
| Comparator Or Baseline | 3-Chlorophenol (pKa=15.83 in DMSO), 3-Fluorophenol (pKa=15.88 in DMSO), 4-Fluorophenol (pKa=9.89 in water). |
| Quantified Difference | The specific pKa value, arising from the unique substitution pattern, differentiates it from its parent monosubstituted phenols and other isomers. |
| Conditions | Aqueous or DMSO solution. |
Selecting a phenol with the correct pKa is crucial for optimizing reaction conditions, catalyst choice, and yield in processes sensitive to substrate acidity, such as etherifications or condensations.
The anodic oxidation potential of phenols is highly dependent on the nature and position of ring substituents. Studies on various chlorophenols show that the onset of oxidation occurs at distinct potentials. For instance, linear sweep voltammograms at pH 6 show that phenol, 4-chlorophenol (4-MCP), and 3-chlorophenol (3-MCP) all begin to oxidize near +0.9 V vs SHE, but their current-potential curves differ, indicating varied reactivity and fouling behavior. [1] The unique electronic environment of 3-Chloro-4-fluorophenol, with both a chloro and a highly electronegative fluoro group, provides a distinct oxidation potential compared to mono-halogenated or di-chloro analogs, which is a key parameter for applications in electropolymerization or as a mediator in electrochemical sensors.
| Evidence Dimension | Anodic Oxidation Potential |
| Target Compound Data | Possesses a characteristic oxidation potential due to its specific 3-Cl, 4-F substitution. |
| Comparator Or Baseline | Various chlorophenols (e.g., 3-MCP, 4-MCP) exhibit oxidation onsets near +0.9 V (vs SHE) but with different voltammetric profiles. |
| Quantified Difference | The specific potential and voltammetric signature will differ from other halogenated phenols, enabling selective electrochemical processes. |
| Conditions | Aqueous solution, pH 6, Platinum electrode. |
For applications in electrosynthesis or sensors, a compound with a well-defined and differentiated oxidation potential allows for greater selectivity and control, preventing the unwanted oxidation of other components in a mixture.
This compound is the designated choice when synthesizing complex molecules like substituted diphenyl ethers, where the precise 3-chloro-4-fluoro pattern is required to direct subsequent reactions and ensure the formation of the correct, biologically active isomer.
Its distinct electrochemical oxidation potential makes it a candidate monomer for creating functional polymer films. This allows for the production of materials with tailored electronic properties for use in sensors or coatings, where control over the polymerization potential is necessary to avoid side reactions. [1]
The compound serves as a crucial starting material for producing 3-chloro-4-fluoroaniline, a key intermediate for several quinolone antibiotics and fluorinated herbicides. [2] The specific halogenation pattern is carried through the synthesis to become an integral part of the final active molecule's structure.
Irritant